2-(5-Bromo-1h-indol-3-yl)-1h-phenanthro[9,10-d]imidazole
Description
2-(5-Bromo-1H-indol-3-yl)-1H-phenanthro[9,10-d]imidazole is a heterocyclic compound featuring a phenanthroimidazole core fused with a brominated indole moiety. The phenanthroimidazole scaffold is renowned for its rigid planar structure, which enhances π-conjugation and electron mobility, making it valuable in optoelectronic applications such as organic light-emitting diodes (OLEDs) . This compound is synthesized via condensation reactions involving phenanthrene-9,10-dione, substituted aldehydes (e.g., 5-bromo-1H-indole-3-carbaldehyde), and ammonium acetate under acidic reflux conditions, with yields typically ranging from 58% to 70% depending on the substituents .
Properties
Molecular Formula |
C23H14BrN3 |
|---|---|
Molecular Weight |
412.3 g/mol |
IUPAC Name |
2-(5-bromo-1H-indol-3-yl)-1H-phenanthro[9,10-d]imidazole |
InChI |
InChI=1S/C23H14BrN3/c24-13-9-10-20-18(11-13)19(12-25-20)23-26-21-16-7-3-1-5-14(16)15-6-2-4-8-17(15)22(21)27-23/h1-12,25H,(H,26,27) |
InChI Key |
XFVVNPCUAYGFFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2NC(=N4)C5=CNC6=C5C=C(C=C6)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-1h-indol-3-yl)-1h-phenanthro[9,10-d]imidazole typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions . This reaction yields the tricyclic indole structure, which can then be further modified to introduce the phenanthroimidazole moiety and the bromine substituent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-1h-indol-3-yl)-1h-phenanthro[9,10-d]imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(5-Bromo-1h-indol-3-yl)-1h-phenanthro[9,10-d]imidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(5-Bromo-1h-indol-3-yl)-1h-phenanthro[9,10-d]imidazole involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells through caspase activation and reactive oxygen species (ROS) formation . The compound’s fluorescence properties are due to its ability to coordinate with metal ions, enhancing its emission intensity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between 2-(5-Bromo-1H-indol-3-yl)-1H-phenanthro[9,10-d]imidazole and related derivatives:
Key Comparative Insights :
Electronic Effects :
- Bromine at the indole position (target compound) creates a stronger electron-deficient core compared to bromothiophene derivatives, which may enhance hole-transport capabilities in OLEDs .
- Anthracene and pyrene substituents (e.g., in ) introduce extended π-systems, resulting in redshifted emission spectra compared to the bromoindole variant.
Synthetic Yields :
- Yields for phenanthroimidazole derivatives generally range between 58–87%, with bulky substituents (e.g., tert-butylphenyl) requiring longer reaction times but improving crystallinity .
Benzimidazole analogs like Sb30 () show potent kinase inhibition, suggesting that bromine placement (indole vs. benzene) critically impacts target selectivity.
Thermal and Solubility Properties :
- Alkyl chains (e.g., hexyl groups in ) or tert-butyl substituents significantly improve solubility in organic solvents compared to the unsubstituted bromoindole compound.
- Melting points for phenanthroimidazoles (>250°C) exceed those of benzimidazoles (~250°C) due to enhanced rigidity .
Optoelectronic Performance :
- The anthracene-based derivative () achieves a higher external quantum efficiency (EQE = 5.4%) in OLEDs than bromothiophene or bromoindole analogs, attributed to balanced charge injection.
Biological Activity
2-(5-Bromo-1H-indol-3-yl)-1H-phenanthro[9,10-d]imidazole is a heterocyclic compound notable for its complex structure that integrates features from both indole and phenanthroimidazole. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realms of neuroprotection, anticancer properties, and as a fluorescent probe in bioimaging.
Chemical Structure and Properties
The molecular formula of this compound is C23H14BrN3, with a molecular weight of 412.3 g/mol. The presence of a bromine atom at the 5-position of the indole moiety is significant as it may influence the compound's reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C23H14BrN3 |
| Molecular Weight | 412.3 g/mol |
| IUPAC Name | This compound |
| InChI Key | XFVVNPCUAYGFFE-UHFFFAOYSA-N |
Anticancer Properties
Research indicates that derivatives of phenanthroimidazole, including this compound, exhibit significant anticancer activity. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation.
For instance, phenanthroimidazole derivatives have been reported to inhibit cancer cell growth by inducing cell cycle arrest and promoting apoptosis in human breast cancer cells (MCF-7) . The compound's ability to interact with DNA and disrupt replication processes further enhances its potential as an anticancer agent.
Neuroprotective Effects
The compound has also been explored for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Research suggests that it may inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease . This property positions this compound as a promising candidate for further development in neurodegenerative disease therapies.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. In particular, it has shown effectiveness against Gram-positive bacteria, suggesting potential applications in treating infections caused by resistant strains . The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes.
Case Studies
Several case studies have highlighted the biological activity of related compounds:
- Fluorescent Probes : Research on phenanthroimidazole derivatives has shown their potential as fluorescent probes for bioimaging applications. These compounds can stain live cells effectively without affecting cell viability, making them suitable for tracking cellular processes .
- Synthetic Pathways : The synthesis of this compound typically involves multi-step organic reactions such as Fischer indole synthesis. Understanding these pathways is crucial for optimizing yield and purity for biological testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
